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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes in both health and disease. Chemical crosslinking coupled with mass spectrometry

(XL-MS) has emerged as a powerful technique to identify interacting proteins and map their

interaction interfaces. Cleavable crosslinkers, in particular, offer significant advantages over

their non-cleavable counterparts by allowing for the separation of crosslinked peptides prior to

or during mass spectrometric analysis. This simplifies data analysis and increases the

confidence in identifying crosslinked species. This guide provides a comprehensive overview of

the various types of cleavable crosslinkers, their applications, and detailed protocols for their

use in protein interaction studies.

Core Concepts of Cleavable Crosslinking
A cleavable crosslinker consists of three main components: two reactive groups that form

covalent bonds with specific amino acid residues on interacting proteins, a spacer arm that

defines the distance between the two reactive groups, and a cleavable linker within the spacer

arm. The ability to cleave the crosslinker at a specific stage of the experimental workflow is the

key feature that distinguishes these reagents.

The general workflow for a cleavable crosslinking experiment involves several key steps:
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Crosslinking: The cleavable crosslinker is incubated with the protein sample (in vitro or in

vivo) to allow for the formation of covalent bonds between interacting proteins.

Quenching: The crosslinking reaction is stopped by adding a quenching reagent that reacts

with any remaining active crosslinker molecules.

Protein Digestion: The crosslinked protein complexes are digested into smaller peptides

using a protease, typically trypsin.

Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance

and can be enriched from the complex peptide mixture using various techniques, such as

size exclusion chromatography (SEC) or affinity purification if the crosslinker contains an

affinity tag (e.g., biotin).

Cleavage: The cleavable bond within the crosslinker is broken under specific conditions

(e.g., chemical treatment, UV light exposure, or collision-induced dissociation in the mass

spectrometer).

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to

identify the crosslinked peptides and, consequently, the interacting proteins and their sites of

interaction.

Types of Cleavable Crosslinkers
Cleavable crosslinkers can be categorized based on the mechanism of cleavage. The choice of

crosslinker depends on the specific application, the nature of the protein sample, and the

available instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers
MS-cleavable crosslinkers are designed to fragment in a predictable manner during tandem

mass spectrometry (MS/MS) analysis.[1][2] This fragmentation pattern simplifies the

identification of crosslinked peptides. Common MS-cleavable functionalities include sulfoxide

groups (as in DSSO) and urea groups (as in DSBU).[1][2]

Chemically Cleavable Crosslinkers
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These crosslinkers contain a bond that can be cleaved by a specific chemical treatment. A

common example is a disulfide bond, which can be cleaved by reducing agents like

dithiothreitol (DTT) or 2-mercaptoethanol.

Photo-Cleavable Crosslinkers
Photo-cleavable crosslinkers incorporate a photolabile group that breaks upon exposure to UV

light of a specific wavelength. This allows for precise temporal control over the cleavage

reaction.

Quantitative Data Summary
The selection of an appropriate crosslinker is critical for the success of a protein interaction

study. The following tables provide a summary of commonly used cleavable crosslinkers, their

key properties, and cleavage conditions to aid in this selection process.

Table 1: Mass Spectrometry (MS)-Cleavable Crosslinkers

Crosslinker
Reactive
Group(s)

Spacer Arm
Length (Å)

Cleavable
Bond

Cleavage
Condition

DSSO

(Disuccinimidyl

sulfoxide)

NHS ester 10.1[3] Sulfoxide

Collision-Induced

Dissociation

(CID) in

MS/MS[1]

DSBU

(Disuccinimidyl

dibutyric urea)

NHS ester 12.5[4] Urea

Collision-Induced

Dissociation

(CID) in

MS/MS[1]

DHSO

(Dihydrazide

sulfoxide)

Hydrazide 12.4 Sulfoxide

Collision-Induced

Dissociation

(CID) in MS/MS

BMSO

(Bismaleimide

sulfoxide)

Maleimide 24.2[5] Sulfoxide

Collision-Induced

Dissociation

(CID) in

MS/MS[5]
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Table 2: Chemically Cleavable Crosslinkers

Crosslinker
Reactive
Group(s)

Spacer Arm
Length (Å)

Cleavable
Bond

Cleavage
Condition

DSP

(Dithiobis(succini

midyl

propionate))

NHS ester 12.0 Disulfide

10-50 mM DTT

or TCEP, 37°C

for 30 min

DTSSP (3,3'-

Dithiobis(sulfosu

ccinimidyl

propionate))

Sulfo-NHS ester 12.0 Disulfide

10-50 mM DTT

or TCEP, 37°C

for 30 min

Table 3: Photo-Cleavable Crosslinkers

Crosslinker
Reactive
Group(s)

Spacer Arm
Length (Å)

Cleavable
Bond

Cleavage
Condition

Sulfo-SDA

(Sulfosuccinimid

yl 4,4'-

azipentanoate)

Sulfo-NHS ester,

Diazirine
3.9[6] Diazirine

UV light (typically

~350 nm)[7]

LC-SDA

(Succinimidyl 6-

(4,4'-

azipentanamido)

hexanoate)

NHS ester,

Diazirine
12.5 Diazirine

UV light (typically

~350 nm)[7]

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are

representative protocols for in vitro and in vivo crosslinking experiments.

Protocol 1: In Vitro Protein Crosslinking using DSSO
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This protocol is adapted for crosslinking purified proteins or protein complexes in solution.[8][9]

[10]

Materials:

Purified protein sample (1-10 µM)

Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0)

DSSO (Thermo Fisher Scientific, Cat. No. A33545)

Anhydrous DMSO

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

DTT (for reduction)

Iodoacetamide (for alkylation)

Trypsin (mass spectrometry grade)

Formic acid

Procedure:

Protein Preparation: Prepare the protein sample in the crosslinking buffer at a concentration

of 1-10 µM. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DSSO

in anhydrous DMSO.

Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final

concentration of 0.25-2 mM. The optimal concentration should be determined empirically. A

100- to 1000-fold molar excess of crosslinker over protein is a good starting point.[9]

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle

mixing.[1]
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Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-

50 mM. Incubate for 15 minutes at room temperature.[1]

Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of

5-10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteines by adding

iodoacetamide to a final concentration of 10-20 mM and incubating for 30 minutes at room

temperature in the dark.

Digestion: Dilute the sample with a buffer compatible with trypsin activity (e.g., 50 mM

ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 to

1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop

the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase

extraction method.

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using an instrument

capable of CID fragmentation to induce cleavage of the DSSO linker.

Protocol 2: In Vivo Crosslinking of Cultured Cells using
DSBU
This protocol is designed for capturing protein interactions within living cells.[1][11]

Materials:

Cultured mammalian cells (e.g., HEK293T)

Phosphate-buffered saline (PBS), ice-cold

DSBU (Thermo Fisher Scientific, Cat. No. A35459)

Anhydrous DMSO

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Cell lysis buffer (RIPA or similar, supplemented with protease inhibitors)
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Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)

Procedure:

Cell Culture and Harvest: Grow cells to 80-90% confluency. Wash the cells twice with ice-

cold PBS to remove any amine-containing media components.

Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSBU

in anhydrous DMSO.[1]

Crosslinking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSBU stock

solution to a final concentration of 1-3 mM. The optimal concentration should be determined

empirically.

Incubation: Incubate the cell suspension for 30-60 minutes at room temperature or on ice

with gentle rotation.[1]

Quenching: Quench the reaction by adding the quenching solution to a final concentration of

20-50 mM. Incubate for 15 minutes.[1]

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer

containing protease inhibitors.

Protein Digestion and Analysis: The subsequent steps of protein reduction, alkylation,

digestion, and LC-MS/MS analysis are similar to the in vitro protocol described above.

Protocol 3: Enrichment of Biotinylated Crosslinked
Peptides
This protocol is applicable when using a crosslinker that contains a biotin tag for affinity

purification.[12]

Materials:

Digested peptide mixture from a crosslinking experiment with a biotinylated crosslinker.

Streptavidin-conjugated magnetic beads or agarose resin.
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Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

Elution Buffer (e.g., for chemically cleavable linkers, a buffer containing the cleaving agent;

for non-cleavable biotin tags, a high concentration of biotin or a denaturing solution).

Procedure:

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions

with the binding/wash buffer.

Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at

room temperature with gentle rotation to allow the biotinylated peptides to bind to the beads.

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose)

and discard the supernatant. Wash the beads extensively with the binding/wash buffer (at

least 3-4 times) to remove non-specifically bound peptides.

Elution: Elute the bound peptides from the beads. The elution method will depend on the

nature of the crosslinker's cleavable bond. For example, if a disulfide bond is present, elution

can be performed by incubating the beads with a buffer containing DTT.

Sample Preparation for MS: The eluted peptides are then desalted and prepared for LC-

MS/MS analysis as described in the previous protocols.

Visualization of Protein Interaction Networks
Graphviz (DOT language) can be used to create clear and informative diagrams of signaling

pathways and experimental workflows.

Signaling Pathway Example: Simplified EGF Receptor
Dimerization and Downstream Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway

that is crucial for cell proliferation and is often dysregulated in cancer.[13][14][15] Crosslinking

studies can be used to investigate the dimerization of EGFR and its interaction with

downstream signaling molecules.[16]
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Caption: Simplified EGFR signaling pathway initiated by ligand binding and receptor

dimerization.

Experimental Workflow Diagram: XL-MS with a
Cleavable Crosslinker
This diagram illustrates the key steps in a typical crosslinking mass spectrometry experiment

using a cleavable crosslinker.
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Caption: General experimental workflow for crosslinking mass spectrometry using a cleavable

crosslinker.

Conclusion
Cleavable crosslinkers are invaluable tools for the study of protein-protein interactions,

providing a robust method for capturing and identifying interacting partners. The choice of

crosslinker and the optimization of the experimental protocol are critical for obtaining high-

quality, reliable data. This guide provides a foundational understanding of the available

technologies and methodologies to assist researchers in designing and executing successful

crosslinking experiments. As the field continues to evolve with the development of novel

crosslinking chemistries and more sensitive mass spectrometry instrumentation, the application

of cleavable crosslinkers will undoubtedly continue to provide significant insights into the

complex networks of protein interactions that govern cellular life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling
Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

3. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-
cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Developing a Novel Sulfoxide-containing MS-cleavable Homobifunctional Cysteine
Reactive Cross-linker for Studying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. documents.thermofisher.com [documents.thermofisher.com]

8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA
synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1670981?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363200/
https://www.researchgate.net/publication/45638862_Cleavable_Cross-Linker_for_Protein_Structure_Analysis_Reliable_Identification_of_Cross-Linking_Products_by_Tandem_MS
https://pmc.ncbi.nlm.nih.gov/articles/PMC6037416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6037416/
https://www.researchgate.net/publication/343795820_Anatomy_of_a_crosslinker
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/2067_AmineReactDiazirineCrosslnk_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of
Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

10. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC
[pmc.ncbi.nlm.nih.gov]

11. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-
linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions
[lifetein.com.cn]

13. creative-diagnostics.com [creative-diagnostics.com]

14. sinobiological.com [sinobiological.com]

15. bio-rad-antibodies.com [bio-rad-antibodies.com]

16. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Cleavable Crosslinkers
for Protein Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670981#cleavable-crosslinkers-for-protein-
interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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